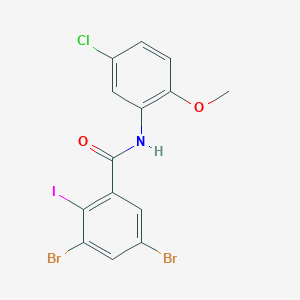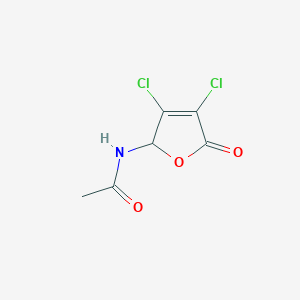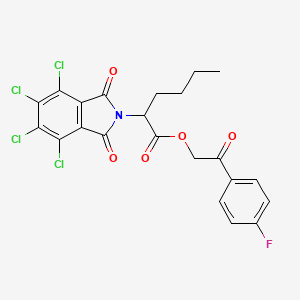
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is the halogenation of a precursor benzamide compound, followed by the introduction of the methoxy group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be used for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dibromo-N-(2-methoxyphenyl)-2-iodobenzamide
- 3,5-dibromo-N-(5-chloro-2-hydroxyphenyl)-2-iodobenzamide
- 3,5-dibromo-N-(5-chloro-2-methylphenyl)-2-iodobenzamide
Uniqueness
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is unique due to the specific combination of halogen and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of iodine and bromine atoms can enhance its electron density and potential interactions with molecular targets.
Eigenschaften
Molekularformel |
C14H9Br2ClINO2 |
|---|---|
Molekulargewicht |
545.39 g/mol |
IUPAC-Name |
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H9Br2ClINO2/c1-21-12-3-2-8(17)6-11(12)19-14(20)9-4-7(15)5-10(16)13(9)18/h2-6H,1H3,(H,19,20) |
InChI-Schlüssel |
PWKPZZFLKYMBNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)

![2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one](/img/structure/B12459200.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)

![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B12459218.png)
![5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12459225.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)
